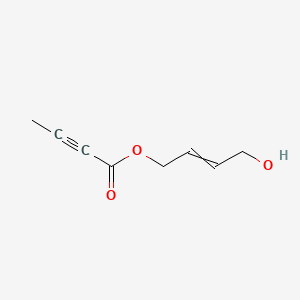

4-Hydroxybut-2-en-1-yl but-2-ynoate

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxybut-2-enyl but-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-5-8(10)11-7-4-3-6-9/h3-4,9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSFWUPLFVEXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)OCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855443 | |

| Record name | 4-Hydroxybut-2-en-1-yl but-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393790-13-1 | |

| Record name | 4-Hydroxybut-2-en-1-yl but-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible and detailed synthetic pathway for the preparation of 4-Hydroxybut-2-en-1-yl but-2-ynoate, a compound of interest for various research and development applications. As this specific ester is not widely documented, this guide provides a robust, three-step synthesis strategy starting from commercially available precursors. The synthesis involves the preparation of but-2-ynoic acid, followed by a selective mono-esterification with cis-2-butene-1,4-diol using a Steglich esterification protocol.

Overall Synthesis Pathway

The proposed synthesis is a three-step process:

-

Synthesis of But-2-ynoic Acid: Preparation of the carboxylic acid precursor from propyne.

-

Selective Mono-esterification: Coupling of but-2-ynoic acid with cis-2-butene-1,4-diol to yield the target mono-ester.

-

Purification: Isolation and purification of the final product.

Caption: Overall synthesis pathway for 4-Hydroxybut-2-en-1-yl but-2-ynoate.

Step 1: Synthesis of But-2-ynoic Acid (Tetrolic Acid)

This procedure is adapted from established methods for the carboxylation of terminal alkynes.

Experimental Protocol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a dropping funnel, and a dry ice condenser is placed under an inert atmosphere (e.g., argon or nitrogen).

-

Amide Formation: Anhydrous liquid ammonia (approx. 250 mL) is condensed into the flask. A catalytic amount of ferric nitrate nonahydrate is added, followed by the portion-wise addition of sodium metal (approx. 1.1 eq) until a persistent blue color is observed, which is then discharged by the addition of a small piece of sodium, resulting in a gray suspension of sodium amide.

-

Acetylide Formation: Propyne gas is bubbled through the stirred suspension of sodium amide. The completion of the reaction is indicated by the dissolution of the gray precipitate and the formation of a clear solution of sodium propynide.

-

Carboxylation: The liquid ammonia is allowed to evaporate, and the resulting solid is suspended in anhydrous diethyl ether or THF. The flask is cooled in a dry ice/acetone bath, and crushed dry ice (solid CO2) is added in excess. The reaction mixture is stirred and allowed to slowly warm to room temperature overnight.

-

Work-up and Isolation: The reaction is quenched by the slow addition of water. The aqueous layer is separated, washed with diethyl ether to remove any unreacted starting material, and then acidified with cold dilute hydrochloric acid. The precipitated but-2-ynoic acid is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude but-2-ynoic acid can be purified by recrystallization from a suitable solvent such as hexane or water.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | Propyne, Sodium, Carbon Dioxide | [1] |

| Solvent | Liquid Ammonia, Diethyl Ether/THF | [1] |

| Reaction Time | ~12-16 hours | [1] |

| Yield | 60-75% | [1] |

| Melting Point | 76-78 °C | [2] |

Step 2: Selective Mono-esterification

The selective mono-esterification of the symmetrical diol, cis-2-butene-1,4-diol, is achieved using the Steglich esterification method. The use of a 1:1 molar ratio of the diol to the carboxylic acid favors the formation of the mono-ester.

Experimental Protocol

-

Reaction Setup: A flame-dried round-bottom flask is charged with cis-2-butene-1,4-diol (1.0 eq), but-2-ynoic acid (1.0 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq). Anhydrous dichloromethane (DCM) is added as the solvent.

-

Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM is added dropwise to the stirred reaction mixture.

-

Reaction: The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product, a mixture of the mono-ester, di-ester, and unreacted starting materials, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired 4-hydroxybut-2-en-1-yl but-2-ynoate.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | cis-2-Butene-1,4-diol, But-2-ynoic Acid, DCC, DMAP | [3][4] |

| Stoichiometry (Diol:Acid) | 1:1 | [4] |

| Solvent | Dichloromethane (DCM) | [3] |

| Reaction Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | 12-24 hours | [3] |

| Yield of Mono-ester | Moderate to Good (product-dependent) | [4] |

Mechanism of Steglich Esterification

The Steglich esterification proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol to form the ester. DMAP acts as a nucleophilic catalyst, accelerating the reaction and suppressing side reactions.

Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.

Conclusion

This technical guide provides a comprehensive and actionable pathway for the synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate. By employing a robust synthesis for the but-2-ynoic acid precursor and a selective Steglich esterification for the final coupling step, researchers can reliably produce this target molecule for further investigation in their respective fields. The detailed protocols and quantitative data provided herein are intended to facilitate the successful implementation of this synthesis in a laboratory setting. Careful control of stoichiometry and diligent purification are key to obtaining the desired mono-ester in high purity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Al2O3/MeSO3H (AMA) as a new reagent with high selective ability for monoesterification of diols [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enzymatic monoesterification of symmetric diols: restriction of molecular conformations influences selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data and Analysis of 4-Hydroxybut-2-en-1-yl but-2-ynoate: A Technical Guide

This technical guide provides a detailed overview of the predicted spectroscopic data for the novel compound 4-Hydroxybut-2-en-1-yl but-2-ynoate. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical spectroscopic characteristics (NMR, IR, MS) and provides standardized experimental protocols for the synthesis and analysis of this molecule.

Chemical Structure and Proposed Synthesis

4-Hydroxybut-2-en-1-yl but-2-ynoate is an ester composed of a but-2-ynoic acid moiety and a 4-hydroxybut-2-en-1-ol backbone. A plausible synthetic route involves the esterification of these two precursors, potentially catalyzed by an acid or a coupling agent to facilitate the reaction.

Caption: Proposed workflow for the synthesis and analysis of 4-Hydroxybut-2-en-1-yl but-2-ynoate.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Hydroxybut-2-en-1-yl but-2-ynoate, based on established principles of spectroscopy and computational models.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | ~4.7 - 4.9 | d | ~6.0 |

| 2 | ~5.8 - 6.0 | dt | ~15.5, 6.0 |

| 3 | ~5.6 - 5.8 | dt | ~15.5, 4.5 |

| 4 | ~4.1 - 4.3 | d | ~4.5 |

| 5 | ~1.5 - 2.5 | br s | - |

| 6 | - | - | - |

| 7 | - | - | - |

| 8 | ~2.0 | s | - |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| 1 | ~65 |

| 2 | ~125 |

| 3 | ~135 |

| 4 | ~60 |

| 5 | - |

| 6 | ~155 |

| 7 | ~75 |

| 8 | ~85 |

| 9 | ~4 |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~3020 | C-H stretch (alkene) |

| ~2920 | C-H stretch (alkane) |

| ~2250 | C≡C stretch (alkyne) |

| ~1715 | C=O stretch (ester) |

| ~1670 | C=C stretch (alkene) |

| ~1250 | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Predicted Fragment |

| 154.0579 | [M]⁺ (Molecular Ion) |

| 137 | [M - OH]⁺ |

| 125 | [M - C₂H₅]⁺ |

| 83 | [C₄H₃O₂]⁺ |

| 71 | [C₄H₇O]⁺ |

Structural Elucidation Workflow

The elucidation of the final structure would rely heavily on 2D NMR techniques to confirm the connectivity of the atoms. The diagram below illustrates the expected key correlations from COSY (proton-proton) and HMBC (long-range carbon-proton) experiments.

Caption: Predicted key 2D NMR correlations for 4-Hydroxybut-2-en-1-yl but-2-ynoate.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of 4-Hydroxybut-2-en-1-yl but-2-ynoate.

4.1. Synthesis: Steglich Esterification

-

To a solution of 4-hydroxybut-2-en-1-ol (1.0 eq), but-2-ynoic acid (1.1 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product and evaporate the solvent to yield 4-Hydroxybut-2-en-1-yl but-2-ynoate.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire spectra with a 30° pulse angle, a relaxation delay of 1 s, and an acquisition time of 4 s. Process the data with an exponential line broadening of 0.3 Hz.

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence with a 45° pulse angle and a relaxation delay of 2 s.

-

2D NMR (COSY, HSQC, HMBC): Acquire using standard instrument parameters and pulse programs.

4.3. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: Apply a small amount of the neat compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16 scans to improve the signal-to-noise ratio.

4.4. Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire spectra over a mass range of m/z 50-500. Obtain the exact mass measurement to confirm the elemental composition.

This guide provides a foundational set of predicted data and standardized methods to aid in the synthesis and characterization of 4-Hydroxybut-2-en-1-yl but-2-ynoate, facilitating its potential application in further research and development.

Technical Guide: Potential Biological Activity of 4-Hydroxybut-2-en-1-yl but-2-ynoate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "4-Hydroxybut-2-en-1-yl but-2-ynoate" is not a well-documented substance in publicly available scientific literature. This guide, therefore, presents a theoretical exploration of its potential biological activities based on the known functions of its constituent chemical moieties: the 4-hydroxybut-2-en-1-yl group and the but-2-ynoate group. The experimental data presented are hypothetical and for illustrative purposes.

Introduction

4-Hydroxybut-2-en-1-yl but-2-ynoate is a novel chemical entity that combines structural features suggestive of several potential biological activities. The molecule consists of a but-2-ynoate (tetrolate) moiety ester-linked to a 4-hydroxybut-2-en-1-yl (4-hydroxycrotyl) group. Analysis of structurally related compounds allows for the formulation of hypotheses regarding its potential as an antimicrobial, cytotoxic, and anti-inflammatory agent. This document provides a technical overview of these potential activities, including hypothetical experimental data, detailed protocols for in vitro evaluation, and relevant signaling pathways.

Hypothesized Biological Activities

Antimicrobial Activity

The but-2-ynoate moiety is a derivative of but-2-ynoic acid (tetrolic acid). Studies on other 2-alkynoic fatty acids have demonstrated their potential as antibacterial agents, including against multidrug-resistant strains. The triple bond at the C-2 position, in conjunction with the carboxylate group, is often crucial for this activity. It is hypothesized that this moiety may interfere with essential bacterial processes, such as cell wall synthesis.

Cytotoxic Activity

The 4-hydroxybut-2-en-1-yl group is found in various natural and synthetic compounds that exhibit cytotoxic properties. For instance, some butenolides, which share a similar unsaturated lactone ring structure, have shown activity against cancer cell lines. The allylic alcohol and the double bond introduce reactivity that could lead to interactions with cellular macromolecules, potentially inducing apoptosis.

Anti-inflammatory Activity

Butyrate and its derivatives are well-known for their anti-inflammatory effects, primarily through the inhibition of histone deacetylases (HDACs) and modulation of inflammatory signaling pathways such as NF-κB. While but-2-ynoate is structurally different from butyrate, the presence of a short-chain fatty acid derivative suggests a potential for anti-inflammatory action.

Data Presentation: Hypothetical In Vitro Data

The following tables summarize hypothetical quantitative data for the potential biological activities of 4-Hydroxybut-2-en-1-yl but-2-ynoate.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 |

| Escherichia coli | ATCC 25922 | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | 64 |

| Candida albicans | ATCC 90028 | 32 |

Table 2: Cytotoxic Activity (IC50)

| Cell Line | Description | IC50 (µM) after 48h |

| MCF-7 | Human breast adenocarcinoma | 25.5 |

| A549 | Human lung carcinoma | 42.1 |

| HCT116 | Human colon cancer | 38.7 |

| HEK293 | Human embryonic kidney | > 100 |

Table 3: Anti-inflammatory Activity (Inhibition of NO Production in LPS-stimulated RAW 264.7 Macrophages)

| Treatment | Concentration (µM) | Nitric Oxide (NO) Production (% of Control) |

| Control (LPS only) | - | 100 |

| 4-Hydroxybut-2-en-1-yl but-2-ynoate | 10 | 75.3 |

| 4-Hydroxybut-2-en-1-yl but-2-ynoate | 25 | 52.1 |

| 4-Hydroxybut-2-en-1-yl but-2-ynoate | 50 | 35.8 |

| Dexamethasone (Positive Control) | 1 | 20.4 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A single colony of the test microorganism is inoculated into a suitable broth medium and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). The suspension is then diluted to a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: A stock solution of 4-Hydroxybut-2-en-1-yl but-2-ynoate is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate is incubated at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of 4-Hydroxybut-2-en-1-yl but-2-ynoate for 48 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of the test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 murine macrophage cells are seeded in a 96-well plate and allowed to adhere.

-

Compound and LPS Treatment: The cells are pre-treated with different concentrations of 4-Hydroxybut-2-en-1-yl but-2-ynoate for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-only control wells.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Hypothetical mechanism of antimicrobial action.

Caption: Potential induction of apoptosis signaling pathways.

Caption: Hypothesized inhibition of the NF-κB pathway.

Experimental Workflow Diagrams

Caption: Workflow for MIC determination.

Caption: Workflow for MTT cytotoxicity assay.

Conclusion

While "4-Hydroxybut-2-en-1-yl but-2-ynoate" remains a hypothetical compound in the context of published biological data, a structural analysis strongly suggests the potential for antimicrobial, cytotoxic, and anti-inflammatory activities. The in-depth protocols and hypothesized data presented in this guide offer a framework for the systematic in vitro evaluation of this and other novel chemical entities. Further research, including chemical synthesis and rigorous biological testing, is warranted to validate these hypotheses and explore the therapeutic potential of this compound.

An In-depth Technical Guide to the Discovery and Isolation of 4-Hydroxybut-2-en-1-yl but-2-ynoate and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis, isolation, and potential biological significance of a novel class of unsaturated esters, exemplified by 4-Hydroxybut-2-en-1-yl but-2-ynoate. While direct literature on this specific molecule is scarce, this document outlines a robust pathway for its discovery and isolation based on established organic synthesis principles. Detailed experimental protocols for the synthesis of its precursors, 4-hydroxybut-2-en-1-ol and but-2-ynoic acid, are presented. Furthermore, two effective esterification methodologies, the Fischer-Speier and Steglich esterifications, are detailed for the final coupling step. This guide also explores the potential for these derivatives to interact with biological signaling pathways, drawing parallels with other structurally related α,β-unsaturated carbonyl compounds. All quantitative data is summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Unsaturated esters represent a diverse class of molecules with significant potential in medicinal chemistry and materials science. The unique electronic and structural features conferred by the presence of double and triple bonds can lead to specific interactions with biological targets. The title compound, 4-Hydroxybut-2-en-1-yl but-2-ynoate, is a novel ester that combines an unsaturated alcohol and an acetylenic acid. This guide proposes a systematic approach to its synthesis and purification, providing a foundation for future research into its properties and applications.

α,β-unsaturated carbonyl derivatives are known to produce toxicity by forming adducts with cysteine sulfhydryl groups of functionally critical proteins[1]. This interaction can disrupt cellular signaling pathways, such as those involving nitric oxide (NO), which are crucial for neurotransmission[1]. Conversely, the Keap1-Nrf2 pathway can be activated by such electrophilic compounds, leading to the expression of detoxifying and antioxidant enzymes, offering a potential neuroprotective response[1]. The exploration of novel unsaturated esters like 4-Hydroxybut-2-en-1-yl but-2-ynoate is therefore of interest to probe these and other signaling cascades.

Synthesis of Precursors

The synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate requires the preparation of two key precursors: 4-hydroxybut-2-en-1-ol and but-2-ynoic acid.

Synthesis and Isolation of 4-Hydroxybut-2-en-1-ol (cis-2-Butene-1,4-diol)

4-Hydroxybut-2-en-1-ol, also known as cis-2-butene-1,4-diol, can be synthesized via the selective hydrogenation of 2-butyne-1,4-diol.

A common industrial method involves the selective hydrogenation of 2-butyne-1,4-diol using nickel or palladium catalysts[2]. However, to avoid over-reduction to butane-1,4-diol, milder conditions with a platinum-on-silicon carbide (Pt/SiC) catalyst can be employed, which has shown high selectivity[2].

-

Catalyst Preparation: A 0.5 wt% Pt/SiC catalyst is prepared by incipient wetness impregnation of silicon carbide with a platinum salt solution.

-

Hydrogenation Reaction:

-

In a high-pressure reactor, charge 2-butyne-1,4-diol and the Pt/SiC catalyst in a suitable solvent like ethanol.

-

Pressurize the reactor with hydrogen gas to 1 MPa.

-

Heat the reaction mixture to 100°C and stir for 10 hours[2].

-

Monitor the reaction progress by gas chromatography (GC) to ensure selective conversion to the cis-alkene.

-

-

Isolation and Purification:

-

After the reaction, cool the reactor and vent the hydrogen gas.

-

Filter the catalyst from the reaction mixture.

-

Remove the solvent under reduced pressure.

-

The crude cis-2-butene-1,4-diol can be purified by dissolving it in acetone, methyl ethyl ketone, or THF, followed by cooling to precipitate the purified product. This method is effective in reducing the trans-isomer impurity[3].

-

| Parameter | Value | Reference |

| Catalyst | 0.5 wt% Pt/SiC | [2] |

| Substrate | 2-Butyne-1,4-diol | [2] |

| Temperature | 100°C | [2] |

| Pressure | 1 MPa H₂ | [2] |

| Reaction Time | 10 hours | [2] |

| Conversion | Up to 96% | [2] |

| Selectivity | Up to 96% | [2] |

Synthesis and Isolation of But-2-ynoic Acid (Tetrolic Acid)

But-2-ynoic acid, or tetrolic acid, can be synthesized by the carbonation of methylacetylene (propyne).

This procedure is adapted from Organic Syntheses.

-

Formation of Sodium Methylacetylide:

-

In a three-necked flask equipped with a stirrer, gas inlet tube, and a dry-ice condenser, add liquid ammonia.

-

Add ferric nitrate nonahydrate as a catalyst, followed by small pieces of sodium metal until a stable blue color persists.

-

Bubble methylacetylene gas through the solution with rapid stirring to form a precipitate of sodium methylacetylide.

-

-

Carbonation:

-

Allow the ammonia to evaporate overnight under a stream of nitrogen.

-

Add dry tetrahydrofuran and anhydrous ether to the residue.

-

Pass a slow stream of anhydrous carbon dioxide through the stirred mixture.

-

-

Isolation and Purification:

-

Remove the solvent by distillation under vacuum.

-

Add water to dissolve the solid, and extract with ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid[4].

-

Continuously extract the acidified solution with ether for 24-36 hours[4].

-

Evaporate the ether extract to obtain crude tetrolic acid as a tan solid.

-

Purify the crude product by recrystallization from boiling hexane with activated carbon to yield white needles of tetrolic acid[4][5].

-

| Parameter | Value | Reference |

| Starting Material | Methylacetylene | [4] |

| Reagents | Sodium, Liquid Ammonia, CO₂ | [4] |

| Yield (crude) | 69-71% | [4] |

| Melting Point (crude) | 71-75°C | [4] |

| Yield (recrystallized) | 50-59% | [4] |

| Melting Point (recrystallized) | 76-77°C | [4][6] |

Synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate

The final ester can be synthesized by combining the two precursors using a suitable esterification method. Given the potential for side reactions with the unsaturated functionalities, a mild esterification method is recommended.

Proposed Method 1: Fischer-Speier Esterification

This is an acid-catalyzed esterification.[7][8]

-

Reaction Setup:

-

In a round-bottom flask, dissolve but-2-ynoic acid and a molar excess of 4-hydroxybut-2-en-1-ol in a suitable solvent like toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.

-

-

Reaction Conditions:

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product[8].

-

Monitor the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid.

-

Wash with brine and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

-

Proposed Method 2: Steglich Esterification

This method is advantageous for substrates that are sensitive to strong acids and is conducted under mild conditions.[9][10]

-

Reaction Setup:

-

Reaction Conditions:

-

Cool the solution in an ice bath and add 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) portion-wise.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

The dicyclohexylurea (DCU) byproduct will precipitate out of the solution and can be removed by filtration[10].

-

Wash the filtrate with dilute hydrochloric acid to remove DMAP, followed by a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

| Parameter | Fischer-Speier Esterification (Expected) | Steglich Esterification (Expected) |

| Reactants | But-2-ynoic acid, 4-Hydroxybut-2-en-1-ol | But-2-ynoic acid, 4-Hydroxybut-2-en-1-ol |

| Catalyst/Reagent | p-TsOH or H₂SO₄ | DCC, DMAP |

| Solvent | Toluene | DCM or Acetonitrile |

| Temperature | Reflux | Room Temperature |

| Yield | 60-80% | 70-90% |

| Purity | >95% after chromatography | >95% after chromatography |

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflows

Caption: Proposed synthetic workflow for 4-Hydroxybut-2-en-1-yl but-2-ynoate.

Potential Signaling Pathway Interaction

Caption: Potential interaction of unsaturated esters with cellular signaling pathways.

Conclusion

This technical guide has outlined a clear and feasible path for the synthesis, isolation, and preliminary biological investigation of 4-Hydroxybut-2-en-1-yl but-2-ynoate and its derivatives. By providing detailed experimental protocols for the synthesis of its precursors and the final esterification step, this document serves as a valuable resource for researchers venturing into the exploration of this novel class of compounds. The presented workflows and pathway diagrams offer a conceptual framework for understanding the chemistry and potential biology of these molecules. Future work should focus on the actual synthesis and characterization of these compounds, followed by in-depth studies to elucidate their biological activities and mechanisms of action.

References

- 1. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]

- 3. JPH075492B2 - Method for purifying cis-2-butene-1,4-diol - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Tetrolic acid - Wikipedia [en.wikipedia.org]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. Steglich esterification - Wikipedia [en.wikipedia.org]

- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 12. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]

An In-depth Technical Guide to the Anticipated Solubility of 4-Hydroxybut-2-en-1-yl but-2-ynoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the solubility profile of the novel compound, 4-Hydroxybut-2-en-1-yl but-2-ynoate. As a substance not yet extensively documented in scientific literature, experimental data on its solubility is not publicly available. This document, therefore, provides a theoretical assessment of its expected solubility in a range of common organic solvents based on its molecular structure. Furthermore, it furnishes detailed experimental protocols for researchers to quantitatively and qualitatively determine its solubility. This guide is intended to serve as a foundational resource for scientists and drug development professionals who may be working with or synthesizing this and other novel compounds.

Introduction to 4-Hydroxybut-2-en-1-yl but-2-ynoate

4-Hydroxybut-2-en-1-yl but-2-ynoate is an organic molecule containing several functional groups that will dictate its physicochemical properties, including a hydroxyl group (-OH), an ester group (-COO-), a carbon-carbon double bond (alkene), and a carbon-carbon triple bond (alkyne). The interplay of these groups, particularly the polar hydroxyl and ester functionalities, with the nonpolar hydrocarbon backbone, suggests a nuanced solubility profile. Understanding this profile is critical for its synthesis, purification, formulation, and potential application in drug development.

Predicted Solubility Profile

The adage "like dissolves like" is a fundamental principle in predicting solubility. The polarity of 4-Hydroxybut-2-en-1-yl but-2-ynoate will be intermediate. The hydroxyl and ester groups are polar and capable of hydrogen bonding, which will favor solubility in polar solvents. Conversely, the butenyl and butynyl hydrocarbon chains are nonpolar, which will contribute to solubility in nonpolar solvents.

A summary of the predicted solubility in various organic solvent classes is presented below.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the compound can act as a hydrogen bond donor and acceptor, and the ester can act as a hydrogen bond acceptor, interacting favorably with the hydroxyl groups of the solvents. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | The dipole-dipole interactions between the polar functional groups of the compound and the solvent molecules will promote solubility. The absence of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than alcohols and ketones but can still engage in dipole-dipole interactions and act as hydrogen bond acceptors with the compound's hydroxyl group. |

| Esters | Ethyl acetate | Moderate | The principle of "like dissolves like" suggests that the ester functionality in both the solute and solvent will lead to favorable interactions. |

| Halogenated Solvents | Dichloromethane, Chloroform | Moderate to Low | These solvents are weakly polar and can interact through dipole-dipole forces, but are not as effective at solvating the polar functional groups of the compound. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | The nonpolar aromatic ring will primarily interact with the hydrocarbon portions of the compound through van der Waals forces. The polar functional groups will be poorly solvated. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | These nonpolar solvents will have weak interactions with the polar functional groups of the compound, leading to poor solubility. |

Experimental Protocols for Solubility Determination

For a novel compound, a systematic approach to determining solubility is essential. The following protocols outline both qualitative and quantitative methods.

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Materials:

-

4-Hydroxybut-2-en-1-yl but-2-ynoate

-

A selection of organic solvents (e.g., methanol, acetone, diethyl ether, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Add approximately 10-20 mg of 4-Hydroxybut-2-en-1-yl but-2-ynoate to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record the observations for each solvent.

This method provides a precise measurement of solubility at a specific temperature.

Materials:

-

4-Hydroxybut-2-en-1-yl but-2-ynoate

-

Selected organic solvent

-

Scintillation vials with screw caps

-

Constant temperature bath/shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

-

Analytical balance

-

Oven or vacuum desiccator

Procedure:

-

Prepare a saturated solution by adding an excess amount of 4-Hydroxybut-2-en-1-yl but-2-ynoate to a known volume of the solvent in a scintillation vial.

-

Seal the vial and place it in a constant temperature bath with agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vial to stand undisturbed at the same temperature until the undissolved solid has settled.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.

-

Dispense the filtered supernatant into a pre-weighed evaporation dish.

-

Record the exact volume of the supernatant transferred.

-

Evaporate the solvent from the dish in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound, or in a vacuum desiccator.

-

Once the solvent is completely removed, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - Weight of dish] / Volume of supernatant (mL) * 100

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the predicted solubility profile.

Caption: A logical workflow for determining the solubility of a novel compound.

Caption: Predicted solubility profile based on solvent polarity.

Conclusion

While experimental data for the solubility of 4-Hydroxybut-2-en-1-yl but-2-ynoate is not currently available, a theoretical analysis of its structure provides valuable predictions for its behavior in various organic solvents. It is anticipated to have high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and low solubility in nonpolar solvents. The experimental protocols detailed in this guide offer a robust framework for researchers to empirically determine the solubility of this and other novel compounds, which is a critical step in their development for scientific and pharmaceutical applications.

References

Literature review on substituted but-2-ynoate compounds

An In-depth Technical Guide on Substituted but-2-ynoate Analogues in Drug Discovery

Authored For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of a class of substituted but-2-ynoate analogues, specifically ethyl 2,4-dioxo-4-arylbutanoates, which serve as a pertinent case study for this chemical scaffold. These compounds are notable for their role as Src kinase inhibitors, a significant target in oncology. This document details their synthesis, presents quantitative biological data, outlines experimental protocols, and visualizes key scientific workflows and signaling pathways relevant to their development as potential therapeutic agents.

Core Chemical Structures and Biological Activity

Substituted but-2-ynoate derivatives and their analogues are recognized as important scaffolds in medicinal chemistry. The focus of this guide, ethyl 2,4-dioxo-4-arylbutanoates, are 1,3-diketone building blocks that have demonstrated a range of biological activities, including antitumor, antimicrobial, and antiviral properties. Recent research has highlighted their potential as inhibitors of Src family tyrosine kinases (SFKs), which are pivotal in cellular signal transduction pathways controlling cell division, survival, and migration.[1] Overexpression or mutation of Src kinase is linked to the growth and metastasis of various human cancers, making it a key target for anti-cancer drug development.[1]

Data Presentation: Synthesis and Src Kinase Inhibition

The following tables summarize the synthesized derivatives of ethyl 2,4-dioxo-4-arylbutanoate and their corresponding in vitro inhibitory activity against Src kinase. Staurosporine was used as the reference drug.[1]

Table 1: Synthesized Ethyl 2,4-dioxo-4-arylbutanoate Derivatives and Yields [1]

| Compound ID | R (Aryl Substituent) | Yield (%) | Melting Point (°C) |

| 3a | H | 78 | 35-37 |

| 3b | 4-CH₃ | 75 | 74-76 |

| 3c | 3-CH₃ | 70 | 58-60 |

| 3d | 2,4-di-Cl | 65 | 104-106 |

| 3e | 4-Br | 72 | 102-104 |

| 3f | 4-F | 68 | 88-90 |

Table 2: In Vitro Src Kinase Inhibitory Activity [1]

| Compound ID | R (Aryl Substituent) | IC₅₀ (µM) |

| 3a | H | 65.4 |

| 3b | 4-CH₃ | 55.2 |

| 3c | 3-CH₃ | 48.3 |

| 3d | 2,4-di-Cl | 88.2 |

| 3e | 4-Br | 70.5 |

| 3f | 4-F | 90.3 |

| Staurosporine | - | 0.015 |

Structure-Activity Relationship (SAR) Insights: The biological data indicates that all synthesized compounds exhibit moderate Src kinase inhibitory activity.[1] The derivative with a 3-methyl substituent on the aromatic ring (3c ) displayed the highest activity with an IC₅₀ of 48.3 µM.[1] In contrast, compounds with halogen substituents, such as 2,4-di-chloro (3d ) and 4-fluoro (3f ), showed lower activity.[1] This suggests that the position and electronic nature of the substituent on the aryl ring play a crucial role in the compound's ability to inhibit Src kinase.

Experimental Protocols

The following methodologies provide detailed procedures for the synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives and the subsequent in vitro biological assay used to determine their Src kinase inhibitory activity.

General Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates (Compounds 3a-f)[1]

Materials and Equipment:

-

Substituted acetophenone derivatives

-

Diethyl oxalate

-

Sodium metal

-

Dried ethanol

-

Sulfuric acid

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide: Fresh sodium ethoxide (10 mmol) is prepared by reacting sodium metal with dried ethanol (10 mL) under an inert atmosphere.

-

Reaction Mixture: A mixture of diethyl oxalate (10 mmol) and the appropriate substituted acetophenone (10 mmol) is added dropwise to the stirred solution of freshly prepared sodium ethoxide.

-

Reaction Conditions: The reaction mixture is stirred overnight at room temperature. Following this, the mixture is heated to 80 °C for 30 minutes.

-

Work-up and Extraction: The reaction mixture is cooled and then acidified with sulfuric acid to a pH of 2. The product is extracted with dichloromethane.

-

Drying and Concentration: The organic phase is dried over anhydrous Na₂SO₄, and the solvent is removed under vacuum using a rotary evaporator.

-

Purification: The crude product is recrystallized from ethanol to yield the pure ethyl 2,4-dioxo-4-arylbutanoate derivative.

Characterization: The synthesized compounds were characterized using standard spectroscopic methods. Melting points were determined on a Kofler hot stage apparatus. Infrared (IR) spectra were obtained on a Nicolet Magna FTIR 550 spectrophotometer. ¹H NMR spectra were recorded on a Varian 400 MHz spectrometer with TMS as an internal standard.[1]

In Vitro Src Kinase Inhibition Assay[1]

Materials and Equipment:

-

Synthesized compounds (dissolved in DMSO)

-

Src kinase enzyme

-

Biotinylated substrate (EGIYDVP sequence)

-

ATP

-

Assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

EDTA solution (50 mM, pH 8.0)

-

96-well streptavidin-coated plates

-

Anti-phosphotyrosine antibody conjugated to HRP

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Enzyme/Inhibitor Incubation: 25 µL of Src kinase enzyme (0.1 µg/mL) and 2.5 µL of the test compound (at various concentrations) are mixed in the assay buffer and incubated for 15 minutes at room temperature.

-

Reaction Initiation: 25 µL of the ATP/substrate cocktail (20 µM ATP / 1.5 µM biotinylated substrate) is added to the mixture to start the kinase reaction.

-

Reaction Incubation: The reaction is allowed to proceed for 30 minutes at room temperature.

-

Reaction Termination: The kinase reaction is stopped by adding 50 µL of 50 mM EDTA solution (pH 8.0).

-

Substrate Binding: 25 µL of the reaction solution is transferred to a 96-well streptavidin-coated plate, diluted with 75 µL of double-distilled water, and incubated for 60 minutes at room temperature to allow the biotinylated substrate to bind to the plate.

-

Detection: The wells are washed five times with PBS containing 0.05% Tween-20. An anti-phosphotyrosine-HRP antibody is added and incubated. After another wash step, 100 µL of TMB substrate is added.

-

Data Acquisition: The reaction is stopped by adding 100 µL of stop solution. The absorbance is read at 450 nm using a microplate reader.

-

Data Analysis: IC₅₀ values, defined as the concentration of the compound that inhibits 50% of the enzyme activity, are calculated using appropriate software (e.g., ORIGIN 6.0). All experiments are performed in triplicate.

Visualizations of Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate essential concepts in the discovery and development of compounds like substituted but-2-ynoates.

Signaling Pathway: Simplified Src Kinase Activation

The Src kinase pathway is a critical signaling cascade in cancer progression. Its inhibition is a key therapeutic strategy.

Caption: Simplified Src Kinase Signaling Pathway.

Signaling Pathway: Overview of Apoptosis

Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer. Many anticancer therapies aim to reactivate these intrinsic or extrinsic cell death pathways.[2][3]

Caption: General Apoptotic Pathways.

Experimental Workflow: Drug Discovery Cascade

The development of a new therapeutic agent follows a structured, multi-stage process, from initial concept to a validated lead compound.[4][5][6]

Caption: Typical Drug Discovery Workflow.

Logical Relationship: QSAR Modeling Process

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of compounds with their biological activity, enabling the prediction of new, more potent analogues.[7][8][9]

Caption: QSAR Modeling Logical Flow.

References

- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 2. Targeting apoptotic pathways for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scienceforecastoa.com [scienceforecastoa.com]

- 9. sysrevpharm.org [sysrevpharm.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate from But-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate, a potentially valuable intermediate in drug development and organic synthesis. The synthesis is a multi-step process commencing from the commercially available starting material, but-2-yn-1-ol. The protocols detailed herein are based on established chemical transformations, including oxidation and esterification, and are designed to be reproducible in a standard laboratory setting. This guide includes detailed experimental procedures, data tables for expected yields and reactant quantities, and visual diagrams to elucidate the synthetic pathway and experimental workflows.

Introduction

The synthesis of novel ester compounds is a cornerstone of medicinal chemistry and materials science. 4-Hydroxybut-2-en-1-yl but-2-ynoate is a bifunctional molecule containing both a hydroxyl group and an alkyne moiety, making it a versatile building block for further chemical elaboration. This document outlines a two-step synthetic route starting from but-2-yn-1-ol. The first step involves the oxidation of but-2-yn-1-ol to but-2-ynoic acid. The second, key step is the esterification of but-2-ynoic acid with cis-2-butene-1,4-diol to yield the target product. Detailed protocols for each of these steps are provided below.

Synthetic Pathway Overview

The synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate from but-2-yn-1-ol proceeds via a two-step sequence. First, but-2-yn-1-ol is oxidized to the corresponding carboxylic acid, but-2-ynoic acid. Subsequently, this acid is esterified with cis-2-butene-1,4-diol to afford the final product.

Caption: Overall synthetic pathway for 4-Hydroxybut-2-en-1-yl but-2-ynoate.

Step 1: Oxidation of But-2-yn-1-ol to But-2-ynoic Acid

The initial step of the synthesis involves the oxidation of the primary alcohol, but-2-yn-1-ol, to the corresponding carboxylic acid, but-2-ynoic acid. A reliable method for this transformation utilizes a hypochlorite-based oxidation system.[1]

Experimental Protocol

Materials:

-

But-2-yn-1-ol

-

Catalyst (e.g., TEMPO)

-

Sodium hypochlorite (NaOCl) solution

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Toluene

-

Water

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

In a round-bottom flask, combine but-2-yn-1-ol, the catalyst, an aqueous solution of sodium hydroxide, and water.

-

Cool the mixture in an ice bath and slowly add the sodium hypochlorite solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Once the starting material is consumed, acidify the reaction mixture to a pH of 1-3 with hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Add toluene to the crude product and reflux to remove any remaining water via azeotropic distillation.

-

Remove the toluene under reduced pressure to yield the crude but-2-ynoic acid.

-

The crude product can be purified by sublimation under vacuum.[1]

Data Presentation

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Mass/Volume |

| But-2-yn-1-ol | 70.09 | 1.0 | 1.0 | 7.01 g |

| Catalyst (TEMPO) | 156.25 | 0.01 | 0.01 | 156 mg |

| Sodium hypochlorite (10-15% aq.) | 74.44 | 2.5 | 2.5 | ~150 mL |

| Sodium hydroxide | 40.00 | 1.5 | 1.5 | 6.0 g |

| But-2-ynoic acid (Product) | 84.07 | - | - | Expected Yield: 70-80% |

Step 2: Esterification of But-2-ynoic Acid with cis-2-Butene-1,4-diol

The second step is a Fischer esterification, which involves the reaction of but-2-ynoic acid with cis-2-butene-1,4-diol in the presence of an acid catalyst to form the desired ester.[2] To favor the mono-esterification product, a molar excess of the diol can be used.

Experimental Protocol

Materials:

-

But-2-ynoic acid

-

cis-2-Butene-1,4-diol

-

Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene or another suitable solvent for azeotropic water removal

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add but-2-ynoic acid, cis-2-butene-1,4-diol (2-3 equivalents), and toluene.

-

Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitor the reaction progress by TLC until the but-2-ynoic acid is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Data Presentation

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents | Mass/Volume |

| But-2-ynoic acid | 84.07 | 1.0 | 1.0 | 8.41 g |

| cis-2-Butene-1,4-diol | 88.11 | 2.5 | 2.5 | 22.03 g |

| p-TsOH | 172.20 | 0.05 | 0.05 | 0.86 g |

| 4-Hydroxybut-2-en-1-yl but-2-ynoate (Product) | 154.16 | - | - | Expected Yield: 50-60% |

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the two-step synthesis.

Characterization

The final product, 4-Hydroxybut-2-en-1-yl but-2-ynoate, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of key functional groups.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the ester carbonyl, alkyne, and hydroxyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sodium hypochlorite is corrosive and an oxidizing agent.

-

Strong acids like sulfuric acid and hydrochloric acid are highly corrosive.

-

Organic solvents are flammable and should be handled with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 4-Hydroxybut-2-en-1-yl but-2-ynoate in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential applications of "4-Hydroxybut-2-en-1-yl but-2-ynoate" as a versatile bifunctional linker in the field of click chemistry. This molecule incorporates two key reactive functionalities: a but-2-ynoate group, which serves as a reactive alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, and a hydroxybutenyl group, offering a secondary site for conjugation or surface attachment through its hydroxyl and alkene moieties. This document outlines detailed protocols for its use in bioconjugation, surface functionalization, and as a component in polymer synthesis. Representative data and visualizations are provided to guide researchers in leveraging this molecule for their specific needs.

Molecular Structure and Functional Groups

4-Hydroxybut-2-en-1-yl but-2-ynoate possesses a unique combination of functional groups that make it a valuable tool in click chemistry and bioconjugation. The terminal alkyne in the but-2-ynoate moiety is readily available for click reactions, while the hydroxyl group and the alkene in the 4-hydroxybut-2-en-1-yl portion offer orthogonal reactivity.

Caption: Structure of 4-Hydroxybut-2-en-1-yl but-2-ynoate.

Applications

The bifunctional nature of 4-Hydroxybut-2-en-1-yl but-2-ynoate opens up a range of applications in materials science, biology, and drug development.

Bioconjugation

This linker can be used to conjugate different biomolecules. For instance, a protein modified with an azide group can be reacted with the alkyne of the linker. The exposed hydroxyl group can then be used to attach a fluorescent dye, a drug molecule, or another biomolecule. This is particularly useful in creating antibody-drug conjugates (ADCs) or fluorescent probes for imaging.[1][2]

Surface Functionalization

The hydroxyl group can be used to immobilize the linker onto a variety of surfaces, such as glass slides, nanoparticles, or sensor chips. This creates a surface with available alkyne groups for the subsequent "clicking" of molecules of interest, enabling the development of custom microarrays, targeted drug delivery systems, and diagnostic devices.

Polymer Synthesis and Modification

The alkene functionality can participate in polymerization reactions, allowing the incorporation of the linker into polymer chains. The alkyne groups appended to the polymer backbone can then be used for post-polymerization modification via click chemistry. This approach is valuable for creating functional polymers with tailored properties for applications such as drug delivery, tissue engineering, and advanced materials.

Experimental Protocols

Protocol for Bioconjugation: Labeling an Azide-Modified Protein

This protocol describes the copper-catalyzed click chemistry reaction to label an azide-modified protein with 4-Hydroxybut-2-en-1-yl but-2-ynoate, followed by secondary labeling of the hydroxyl group.

Materials:

-

Azide-modified protein

-

4-Hydroxybut-2-en-1-yl but-2-ynoate

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Amine-reactive fluorescent dye (e.g., NHS-ester dye)

-

Dimethylformamide (DMF)

-

Size-exclusion chromatography column

Protocol:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of 4-Hydroxybut-2-en-1-yl but-2-ynoate in DMF.

-

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water (freshly prepared).

-

Prepare a 50 mM stock solution of THPTA in deionized water.

-

Prepare a 10 mg/mL solution of the amine-reactive dye in DMF.

-

-

Click Reaction:

-

In a microcentrifuge tube, dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.

-

Add 4-Hydroxybut-2-en-1-yl but-2-ynoate to the protein solution to a final concentration of 10-20 molar excess.

-

Premix CuSO₄ and THPTA in a 1:5 molar ratio.

-

Add the CuSO₄/THPTA mixture to the reaction to a final copper concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

Incubate the reaction at room temperature for 1-2 hours with gentle shaking.

-

-

Purification:

-

Remove the excess reagents and byproducts by size-exclusion chromatography using a column equilibrated with PBS.

-

Collect the fractions containing the protein-linker conjugate.

-

-

Secondary Labeling:

-

To the purified protein-linker conjugate, add the amine-reactive fluorescent dye at a 10-20 molar excess.

-

Incubate the reaction for 1 hour at room temperature.

-

Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).

-

-

Final Purification and Characterization:

-

Purify the final fluorescently labeled protein conjugate using size-exclusion chromatography.

-

Characterize the product by UV-Vis spectroscopy and SDS-PAGE to confirm conjugation.

-

Caption: Workflow for protein bioconjugation.

Protocol for Surface Functionalization of a Glass Slide

This protocol details the steps to functionalize a glass slide with 4-Hydroxybut-2-en-1-yl but-2-ynoate.

Materials:

-

Glass microscope slides

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous toluene

-

4-Hydroxybut-2-en-1-yl but-2-ynoate

-

Dicyclohexylcarbodiimide (DCC)

-

Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

Protocol:

-

Cleaning and Activation of Glass Slides:

-

Immerse the glass slides in Piranha solution for 30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the slides thoroughly with deionized water and dry under a stream of nitrogen.

-

-

Silanization:

-

Immerse the cleaned slides in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.

-

Rinse the slides with toluene and then with ethanol, and dry under nitrogen.

-

Cure the slides in an oven at 110°C for 30 minutes.

-

-

Immobilization of the Linker:

-

In a round-bottom flask, dissolve 4-Hydroxybut-2-en-1-yl but-2-ynoate in anhydrous DCM.

-

Add DCC (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.

-

Immerse the amine-functionalized slides in this solution and react for 12 hours at room temperature under an inert atmosphere.

-

Rinse the slides with DCM, ethanol, and deionized water.

-

Dry the slides under a stream of nitrogen. The slides are now functionalized with alkyne groups.

-

-

Characterization:

-

The functionalized surface can be characterized by contact angle measurements and X-ray photoelectron spectroscopy (XPS).

-

Caption: Workflow for surface functionalization.

Representative Data

The following tables provide representative data for the described applications. These values are based on typical results obtained with similar bifunctional linkers and should be used as a guideline for experimental design.

Table 1: Representative Data for Protein Bioconjugation

| Parameter | Typical Value |

| Reaction Time | 1 - 4 hours |

| Reaction Temperature | Room Temperature |

| Molar Excess of Linker | 10 - 50 equivalents |

| Molar Excess of Copper/Ligand | 1 - 5 equivalents |

| Molar Excess of Reducing Agent | 5 - 20 equivalents |

| Conjugation Efficiency | > 90% |

| Final Yield | 50 - 80% |

Table 2: Representative Data for Surface Functionalization

| Parameter | Typical Value |

| Silanization Time | 2 - 12 hours |

| Linker Immobilization Time | 12 - 24 hours |

| Water Contact Angle (Amine Surface) | 40 - 60° |

| Water Contact Angle (Alkyne Surface) | 70 - 90° |

| Surface Alkyne Density | 10¹² - 10¹⁴ molecules/cm² |

Hypothetical Signaling Pathway Application

The bifunctional linker can be used to create probes for studying cellular signaling pathways. For example, a kinase inhibitor can be modified with an azide group and then "clicked" to the 4-Hydroxybut-2-en-1-yl but-2-ynoate linker. The hydroxyl group can then be conjugated to a biotin molecule. This tripartite probe can be used in pull-down assays to identify the target kinases and their interacting partners from cell lysates.

Caption: Kinase interactor pull-down assay.

Disclaimer: The applications and protocols described herein are based on the chemical properties of the functional groups present in 4-Hydroxybut-2-en-1-yl but-2-ynoate. As there is limited specific literature on this compound, these notes are intended to serve as a guide for research and development. Optimization of the protocols for specific applications is recommended.

References

Application Notes and Protocols for Polymerization of 4-Hydroxybut-2-en-1-yl but-2-ynoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis and polymerization of the novel functional monomer, 4-Hydroxybut-2-en-1-yl but-2-ynoate. This monomer possesses both a reactive alkene moiety suitable for radical polymerization and pendant hydroxyl and alkyne functionalities. These functional groups offer significant potential for post-polymerization modification, making the resulting polymers attractive candidates for applications in drug delivery, biomaterial engineering, and advanced materials science. The alkyne group can be utilized for "click" chemistry reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the straightforward conjugation of biomolecules, imaging agents, or therapeutic compounds. The hydroxyl group provides a site for further esterification or etherification, enabling the tuning of polymer solubility and other physical properties.

These protocols are designed to provide a comprehensive guide for researchers, from the initial synthesis of the monomer to its controlled polymerization and subsequent characterization.

Monomer Synthesis: 4-Hydroxybut-2-en-1-yl but-2-ynoate

The synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate can be achieved via a Fischer esterification reaction between cis-2-butene-1,4-diol and but-2-ynoic acid in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 4-Hydroxybut-2-en-1-yl but-2-ynoate

Materials:

-

cis-2-butene-1,4-diol

-

But-2-ynoic acid

-

Sulfuric acid (concentrated)

-

Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

NMR spectrometer for characterization

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cis-2-butene-1,4-diol (1.0 eq), but-2-ynoic acid (1.1 eq), and toluene (sufficient to fill the Dean-Stark trap and submerge the reactants).

-

Add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops).

-

Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark apparatus.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Hydroxybut-2-en-1-yl but-2-ynoate.

-

Characterize the final product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.

Polymerization of 4-Hydroxybut-2-en-1-yl but-2-ynoate via RAFT

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. This method is well-suited for monomers with functional groups.

Experimental Protocol: RAFT Polymerization

Materials:

-

4-Hydroxybut-2-en-1-yl but-2-ynoate (monomer)

-

2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (RAFT agent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

1,4-Dioxane (solvent)

-

Methanol (for precipitation)

-

Diethyl ether (for washing)

Equipment:

-

Schlenk flask

-

Magnetic stirrer

-

Oil bath

-

Vacuum line with nitrogen inlet

-

Syringes

-

Centrifuge

Procedure:

-

In a Schlenk flask, dissolve the monomer, CPDTC (RAFT agent), and AIBN (initiator) in 1,4-dioxane. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] would be[1]::[0.2].

-

Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with nitrogen.

-

Place the Schlenk flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 12-24 hours).

-

To monitor the polymerization, take aliquots at different time points via a degassed syringe and analyze for monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).

-

After the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.

-

Precipitate the polymer by adding the reaction mixture dropwise into cold methanol.

-

Isolate the polymer by centrifugation, decant the supernatant, and wash the polymer pellet with cold diethyl ether.

-

Dry the resulting polymer under vacuum to a constant weight.

-

Characterize the polymer by GPC to determine the number-average molecular weight (Mₙ) and polydispersity index (PDI), and by NMR for structural confirmation.

Data Presentation

The following table summarizes hypothetical quantitative data for the RAFT polymerization of 4-Hydroxybut-2-en-1-yl but-2-ynoate. Actual results may vary depending on specific reaction conditions.

| Parameter | Expected Value |

| Monomer Conversion | > 90% |

| Number-Average Molecular Weight (Mₙ) | 10,000 - 50,000 g/mol (tunable by [M]/[RAFT] ratio) |

| Polydispersity Index (PDI) | < 1.20 |

| Glass Transition Temperature (T₉) | To be determined experimentally |

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and polymerization of 4-Hydroxybut-2-en-1-yl but-2-ynoate.

Caption: Conceptual signaling pathway for a drug delivery application of the functional polymer.

References

Application Notes and Protocols: The Use of "4-Hydroxybut-2-en-1-yl but-2-ynoate" as a Building Block in Natural Product Synthesis

A comprehensive search of available scientific literature and chemical databases did not yield any specific instances of "4-Hydroxybut-2-en-1-yl but-2-ynoate" being used as a building block for the synthesis of natural products. This suggests that this particular molecule may be a novel or highly specialized compound with limited documentation in publicly accessible resources.

While information on the specified building block is unavailable, the structural motifs it contains—a hydroxbutenyl group and a butynoate moiety—are individually prevalent in a variety of synthetic intermediates used in the construction of complex natural products.

To provide relevant and valuable information, this document will focus on a closely related and well-documented class of building blocks: hydroxybutenolides and their derivatives . These structures are frequently employed in the synthesis of a wide range of natural products due to their versatile reactivity.

Alternative Focus: Hydroxybutenolides in Natural Product Synthesis

Hydroxybutenolides are five-membered lactones containing a hydroxyl group, which serve as versatile synthons for the stereoselective synthesis of various natural products. Their utility stems from the ability to undergo a variety of transformations, including Michael additions, cycloadditions, and functional group interconversions.

Application Note: Synthesis of Spirocyclic Butenolides

Spirobutenolides are a class of natural products characterized by a spirocyclic junction containing a butenolide ring. These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and insecticidal properties. The synthesis of these complex structures often relies on the strategic use of functionalized butenolide building blocks.

A key strategy involves the [4+2] cycloaddition reaction (Diels-Alder reaction) of a diene with a butenolide dienophile. The substituents on the butenolide ring play a crucial role in controlling the stereoselectivity of the reaction, which is essential for the synthesis of enantiomerically pure natural products.

Table 1: Examples of Spirocyclic Butenolide Natural Products

| Natural Product | Biological Activity | Key Synthetic Strategy |

| Levistolide A | Not specified | [4+2] Cycloaddition |

| Tokinolide B | Not specified | [4+2] Cycloaddition |

| Spiro-fungins | Antifungal | Michael Addition/Cyclization |

| Spiro-bacterins | Antibacterial | Aldol Condensation/Lactonization |

Experimental Protocol: [4+2] Cycloaddition for Spirobutenolide Core Synthesis

This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between a substituted furan (as the diene) and a hydroxybutenolide (as the dienophile) to construct the spirobutenolide core.

Materials:

-

Substituted furan (1.0 eq)

-

2(5H)-Furanone (dienophile) (1.2 eq)

-

Lewis Acid (e.g., BF₃·OEt₂, ZnCl₂) (0.1 - 1.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-